2-Hydroxyethyl phosphate

Overview

Description

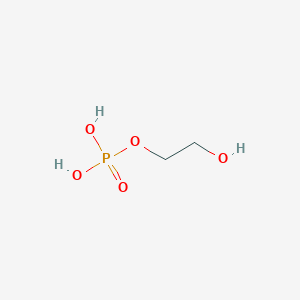

2-Hydroxyethyl phosphate (C₂H₇O₅P, molecular weight: 142.047 Da) is a monoester of phosphoric acid and ethylene glycol. It is a colorless, water-soluble compound with applications in biochemistry, polymer chemistry, and industrial processes. Structurally, it consists of a two-carbon hydroxyethyl chain linked to a phosphate group, making it a key intermediate in metabolic pathways (e.g., glycolysis) and a precursor for synthesizing phosphate-containing polymers .

Synonyms: Ethylene glycol monophosphate, 2-Hydroxyethyl dihydrogen phosphate, Phosphoric acid mono(2-hydroxyethyl) ester .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxyethyl phosphate can be synthesized through the reaction of ethylene glycol with phosphoric acid. The reaction typically involves heating ethylene glycol with phosphoric acid under controlled conditions to yield this compound. The reaction can be represented as follows:

C2H4(OH)2+H3PO4→C2H7O5P+H2O

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous reactors where ethylene glycol and phosphoric acid are fed into the reactor at controlled rates. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyethyl phosphate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phosphoric acid and other oxidation products.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Esterification: It can react with alcohols to form esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Substitution: Reagents such as thionyl chloride can be used for substitution reactions.

Esterification: Acid catalysts like sulfuric acid are commonly used.

Major Products

Oxidation: Phosphoric acid and ethylene glycol derivatives.

Substitution: Various substituted phosphates.

Esterification: Phosphate esters.

Scientific Research Applications

Biomedical Applications

Hydrogels for Tissue Engineering

2-Hydroxyethyl methacrylate (HEMA) is frequently used to create hydrogels for biomedical applications. Research has shown that copolymerizing HEMA with phosphate-containing monomers enhances cell adhesion and proliferation, critical for tissue engineering. A study demonstrated that incorporating ethylene glycol methacrylate phosphate (EGMP) into HEMA hydrogels improved their swelling properties and facilitated mineralization, making them suitable for bone tissue engineering applications .

Magnesium Phosphate Cements

Recent advancements have introduced composite cements based on magnesium phosphate modified with HEMA. These materials exhibit improved mechanical strength and reduced setting times compared to traditional formulations. The cytocompatibility of these modified cements has been evaluated using human osteoblast cell lines, showing promising results for orthopedic applications .

Food Safety Applications

Food Contact Materials

The safety assessment of 2-hydroxyethyl methacrylate phosphate as a monomer in food contact materials has been conducted to ensure consumer safety. It was concluded that HEMAP poses no safety concern when used in kitchen countertops and sinks intended for contact with food. The migration studies indicated that the substance's migration into food does not exceed regulatory limits, affirming its suitability for such applications .

Polymer Composites

Flame Retardancy in Rubber Composites

In polymer science, 2-hydroxyethyl methacrylate phosphate has been utilized to enhance the flame retardancy and thermal conductivity of styrene-butadiene rubber (SBR). A study found that composites containing boron nitride-doped HEMAP significantly improved thermal properties and reduced peak heat release rates during combustion tests. This advancement broadens the application range of SBR in industries requiring fire-resistant materials .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-Hydroxyethyl phosphate involves its ability to participate in phosphate transfer reactions. It can act as a phosphate donor or acceptor in biochemical pathways, facilitating the transfer of phosphate groups to or from other molecules. This property is crucial in various metabolic processes and industrial applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Glycerol-2-Phosphate (C₃H₉O₆P)

- Molecular Weight : 172.074 Da .

- Structure : A triol phosphate with hydroxyl groups at positions 1 and 3 and a phosphate at position 2.

- Applications :

- Key Differences :

2-Hydroxyethyl Methacrylate Phosphate (C₇H₁₁O₇P)

- Molecular Weight : ~238.12 Da (estimated from structure) .

- Structure : Combines a methacrylate group (CH₂=C(CH₃)COO−) with a hydroxyethyl phosphate moiety.

- Applications: Key monomer in dental adhesives and bioactive composites (e.g., Predicta Bioactive Bulk) due to its dual functionality: phosphate groups enhance mineral apatite formation, while methacrylate enables polymerization . Used in UV-curable coatings and resins .

- Safety Profile: Limited cytotoxicity data; in vitro tests (e.g., bacterial reverse mutation, micronucleus assays) suggest low genotoxicity but require further biocompatibility studies for dental applications .

- Key Differences :

2-Ethylhexyl Phosphate (C₈H₁₉O₄P)

- Molecular Weight : 210.21 Da .

- Structure : Branched alkyl chain (2-ethylhexyl) linked to a phosphate group.

- Applications :

- Safety Profile: Limited toxicological data; classified as an irritant in safety sheets .

- Key Differences :

Comparative Data Table

Biological Activity

2-Hydroxyethyl phosphate (HEP) is a phosphonic acid derivative that has garnered attention due to its diverse biological activities and applications in various fields, including pharmaceuticals and environmental science. This article explores the biological activity of HEP, focusing on its biochemical properties, metabolic pathways, and potential therapeutic implications.

This compound (C₂H₇O₅P) is characterized as a colorless, viscous liquid. Its structure includes a hydroxyl group attached to an ethyl group, which contributes to its reactivity and interaction with biological systems.

Biosynthesis and Metabolism

Research indicates that HEP serves as a key intermediate in the biosynthesis of various phosphonic acids. It is synthesized from phosphonoacetaldehyde through the action of metal-dependent alcohol dehydrogenases (ADHs) . These enzymes exhibit high substrate specificity and are crucial for the conversion of phosphonopyruvate to phosphonoacetaldehyde, ultimately leading to the production of HEP.

Table 1: Enzymatic Characteristics of ADHs Involved in HEP Biosynthesis

| Enzyme | Source Organism | Km (μM) | kcat (s⁻¹) |

|---|---|---|---|

| FomC | Streptomyces wedmorensis | 31 | 1.3 |

| PhpC | Streptomyces viridochromogenes | 185 | 0.41 |

| DhpG | Streptomyces luridus | 414 | 0.25 |

Biological Activity

The biological activity of HEP is multifaceted, encompassing anti-infective properties and potential roles in cellular signaling pathways.

Anti-Infective Properties

HEP has been studied for its role in antibiotic biosynthesis. Specifically, it is involved in the production of antibiotics such as fosfomycin and dehydrophos, which are effective against various bacterial strains . The conversion of phosphonopyruvate to HEP by specific ADHs has been shown to be a critical step in these biosynthetic pathways.

Toxicological Concerns

While HEP exhibits beneficial biological activities, it also raises concerns regarding human health and environmental impact. Studies have indicated that certain metabolites of HEP can accumulate in biological systems, leading to potential toxicity . Risk assessments have classified related compounds as having carcinogenic potential, necessitating careful evaluation of their use and exposure .

Table 2: Risk Assessment Summary for Related Phosphate Compounds

| Compound Name | CAS No. | Aquatic PS | Health PS |

|---|---|---|---|

| Tris(2-chloroethyl) phosphate | 115-96-8 | 15.3 | 61.2 |

| Tris(2-chloro-1-methylethyl) phosphate | 13674-84-5 | 10.5 | 58.1 |

| Tris[2-chloro-1-(chloromethyl)ethyl] phosphate | 13674-87-8 | 42.6 | 39.8 |

Case Studies

- Antibiotic Production : A study on the biosynthesis of fosfomycin demonstrated that feeding HEP to mutant strains blocked at specific enzymatic steps could restore antibiotic production, indicating its essential role in microbial metabolism .

- Environmental Impact : Research has shown that HEP-related compounds persist in aquatic environments, raising concerns about their ecological effects and potential bioaccumulation in food chains .

Q & A

Basic Research Questions

Q. What are the primary methods for synthesizing 2-hydroxyethyl phosphate, and how can researchers optimize reaction yields?

this compound can be synthesized via esterification of phosphoric acid with ethylene glycol derivatives. Free radical polymerization is a common method for related phosphate esters, where reagents like potassium persulfate act as initiators . Optimization involves controlling stoichiometric ratios (e.g., phosphate-to-hydroxyl group ratios), reaction temperature (typically 60–80°C), and purification via column chromatography or recrystallization. Yield improvements may require inert atmospheres to prevent side reactions .

Q. How can researchers characterize the structural and purity profiles of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ³¹P NMR identify phosphate ester linkages and confirm substitution patterns .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C₂H₇O₅P, MW 142.047) and detects impurities .

- FT-IR Spectroscopy : Peaks at ~1250 cm⁻¹ (P=O) and ~1050 cm⁻¹ (P-O-C) confirm ester formation .

- Elemental Analysis : Matches calculated vs. observed C, H, and P percentages .

Q. What are the critical stability considerations for this compound in aqueous solutions?

this compound hydrolyzes under acidic or alkaline conditions. Stability studies should:

- Monitor pH (optimum ~6–8 using buffers like HEPES or phosphate) .

- Assess temperature effects (hydrolysis accelerates >40°C) .

- Use stabilizers like 2-mercaptoethanol to prevent oxidative degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound derivatives?

Discrepancies in reactivity (e.g., ester hydrolysis rates or phosphorylation efficiency) may arise from:

- Varied experimental conditions : Buffer ionic strength (e.g., 0.08 M HEPES vs. phosphate) impacts reaction kinetics .

- Impurity profiles : Trace metals or residual solvents in synthesis can catalyze side reactions .

- Analytical sensitivity : Use standardized protocols (e.g., HPLC with UV detection at 210 nm) to ensure reproducibility .

Q. What strategies are effective for designing environmentally benign derivatives of this compound with retained functionality?

Computational modeling (e.g., QSAR) can predict biodegradation pathways and toxicity. For example, di-n-butyl (2-hydroxyethyl) phosphate was redesigned to enhance flame-retardant properties while reducing bioaccumulation potential. Experimental validation includes:

- OECD 301F biodegradation tests : Measure mineralization rates in aqueous systems .

- Ecotoxicology assays : Assess acute toxicity using Daphnia magna or algal models .

Q. How can researchers mitigate interference from phosphate-containing buffers in enzymatic assays involving this compound?

Phosphate buffers (e.g., PBS) may compete with the compound’s phosphate group. Solutions include:

- Alternative buffers : Use HEPES (pKa 7.5) or Tris-HCl for pH 7–8 systems .

- Dialysis or filtration : Remove excess phosphate prior to assays.

- Control experiments : Compare activity in phosphate vs. non-phosphate buffers to quantify interference .

Q. What advanced techniques are suitable for studying the interaction of this compound with biological macromolecules?

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics .

- X-ray Crystallography : Resolve 3D structures of protein complexes (e.g., T4 lysozyme in phosphate buffer systems) .

- Molecular Dynamics Simulations : Model interactions with lipid bilayers or enzymes .

Q. Methodological Considerations

Q. How should researchers address challenges in quantifying trace levels of this compound in environmental samples?

- Sample Preparation : Solid-phase extraction (SPE) with anion-exchange cartridges concentrates the analyte .

- Detection : LC-MS/MS with multiple reaction monitoring (MRM) enhances sensitivity (LOD <1 ppb) .

- Matrix Effects : Use isotope-labeled internal standards (e.g., ²H₅-2-hydroxyethyl phosphate) for correction .

Q. What experimental designs are recommended for assessing the compound’s role in redox reactions?

- Electrochemical Analysis : Cyclic voltammetry identifies oxidation/reduction potentials .

- Spectrophotometric Assays : Monitor chromogenic changes (e.g., ferrozine for Fe²⁺ quantification in Fenton reactions) .

- Control for Autoxidation : Include antioxidants (e.g., 50 mM 2-hydroxyethyl disulfide) in reaction mixtures .

Q. Data Interpretation and Validation

Q. How can researchers validate the reproducibility of phosphorylation efficiency studies involving this compound?

Properties

IUPAC Name |

2-hydroxyethyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7O5P/c3-1-2-7-8(4,5)6/h3H,1-2H2,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCIBVZXUNDZWRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25852-91-9 | |

| Record name | Polyoxyethylene ether phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25852-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6062046 | |

| Record name | 2-Hydroxyethyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,2-Ethanediol, phosphate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1892-26-8, 52012-13-2 | |

| Record name | 1,2-Ethanediol, 1-(dihydrogen phosphate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1892-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyethyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001892268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Ethanediol, 1-(dihydrogen phosphate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Ethanediol, phosphate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxyethyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Ethanediol, phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.350 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-hydroxyethyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.978 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYETHYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9Q6CQQ956 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.